
1-(2-Amino-3-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylpropanone, featuring an amino group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-hydroxyphenyl)propan-1-one typically involves the reaction of 2-amino-3-hydroxybenzaldehyde with a suitable reagent to introduce the propanone moiety. One common method is the condensation reaction with acetone in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-amino-3-hydroxyphenyl)propan-2-one or 1-(2-amino-3-hydroxyphenyl)propanoic acid.
Reduction: Formation of 1-(2-amino-3-hydroxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Amino-3-hydroxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 3-Amino-1-(2-amino-3-hydroxyphenyl)propan-1-one
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Comparison: 1-(2-Amino-3-hydroxyphenyl)propan-1-one is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This configuration influences its reactivity and interaction with other molecules, making it distinct from similar compounds. The presence of both functional groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-amino-3-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3 |
InChI Key |
OFXNJKQZXFNSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




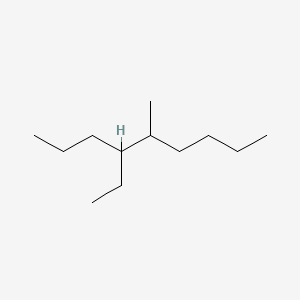
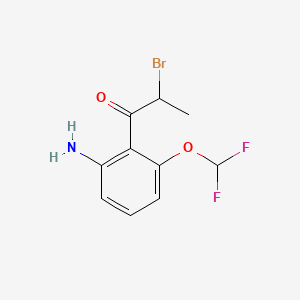
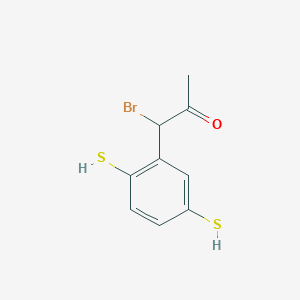
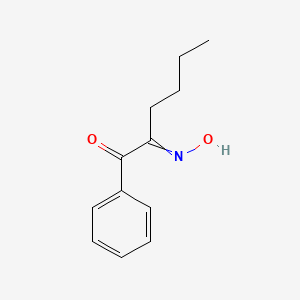

![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
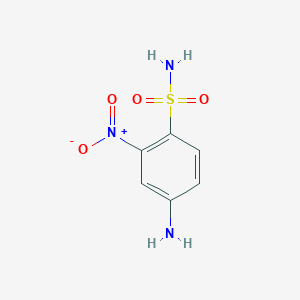
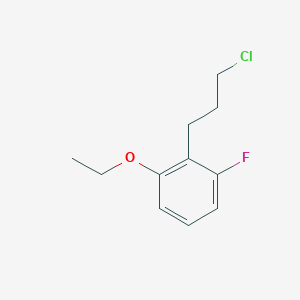
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)

